Cas no 1805328-34-0 (3-(Difluoromethyl)-5-hydroxy-2-nitropyridine)

3-(Difluoromethyl)-5-hydroxy-2-nitropyridine structure
1805328-34-0 structure
商品名:3-(Difluoromethyl)-5-hydroxy-2-nitropyridine
CAS番号:1805328-34-0
MF:C6H4F2N2O3
メガワット:190.104368209839
CID:4918808

3-(Difluoromethyl)-5-hydroxy-2-nitropyridine 化学的及び物理的性質

名前と識別子

    • 3-(Difluoromethyl)-5-hydroxy-2-nitropyridine
    • インチ: 1S/C6H4F2N2O3/c7-5(8)4-1-3(11)2-9-6(4)10(12)13/h1-2,5,11H
    • InChIKey: QFCCEPBYGBPKBF-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC(=CN=C1[N+](=O)[O-])O)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 197
  • トポロジー分子極性表面積: 78.9
  • 疎水性パラメータ計算基準値(XlogP): 1.3

3-(Difluoromethyl)-5-hydroxy-2-nitropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A024003557-250mg
3-(Difluoromethyl)-5-hydroxy-2-nitropyridine
1805328-34-0 97%
250mg
$734.40 2022-04-01
Alichem
A024003557-500mg
3-(Difluoromethyl)-5-hydroxy-2-nitropyridine
1805328-34-0 97%
500mg
$970.20 2022-04-01
Alichem
A024003557-1g
3-(Difluoromethyl)-5-hydroxy-2-nitropyridine
1805328-34-0 97%
1g
$1,629.60 2022-04-01

3-(Difluoromethyl)-5-hydroxy-2-nitropyridine 関連文献

3-(Difluoromethyl)-5-hydroxy-2-nitropyridineに関する追加情報

Introduction to 3-(Difluoromethyl)-5-hydroxy-2-nitropyridine (CAS No. 1805328-34-0)

3-(Difluoromethyl)-5-hydroxy-2-nitropyridine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1805328-34-0, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The presence of both difluoromethyl and hydroxy substituents, along with the nitropyridine core, endows this molecule with distinct chemical reactivity and biological activity.

The difluoromethyl group is particularly noteworthy in medicinal chemistry, as it is known to enhance metabolic stability and binding affinity. This feature makes it a valuable moiety in the design of drugs targeting various diseases, including cancer and infectious disorders. Recent studies have highlighted the role of difluoromethyl groups in improving pharmacokinetic profiles, thereby increasing the efficacy of therapeutic interventions.

In contrast, the hydroxy group introduces polarity and hydrogen bonding capabilities to the molecule, which can influence its solubility and interaction with biological targets. The combination of these two functional groups with the pyridine ring creates a versatile scaffold for drug discovery. The nitro group in the molecule further contributes to its reactivity, allowing for diverse chemical modifications that can fine-tune its biological properties.

The compound 3-(Difluoromethyl)-5-hydroxy-2-nitropyridine has been extensively studied in recent years for its potential in drug development. One of the most promising applications is in the field of oncology. Researchers have observed that this compound exhibits inhibitory effects on certain kinases and enzymes involved in cancer cell proliferation. The difluoromethyl group's ability to stabilize enzyme-substrate interactions has been particularly highlighted in these studies.

Furthermore, the hydroxy and nitro groups have been found to play crucial roles in modulating the biological activity of this molecule. For instance, studies have shown that the hydroxyl group can participate in hydrogen bonding with biological targets, enhancing binding affinity. Meanwhile, the nitro group can be reduced to an amine, which can open up new avenues for chemical diversification and lead optimization.

The synthesis of 3-(Difluoromethyl)-5-hydroxy-2-nitropyridine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the difluoromethyl group typically involves fluorination reactions, which can be achieved through various methods such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The hydroxyl group is often introduced via hydroxylation or oxidation processes.

The nitro group is typically incorporated during the synthesis of the pyridine core through nitration reactions. These reactions must be carefully controlled to avoid over-nitration or side reactions that could compromise yield and purity. Advanced synthetic techniques, such as flow chemistry and microwave-assisted synthesis, have been employed to improve efficiency and scalability.

In terms of applications beyond oncology, 3-(Difluoromethyl)-5-hydroxy-2-nitropyridine has shown potential in other therapeutic areas as well. For example, researchers have explored its use in anti-inflammatory drug development. The compound's ability to modulate inflammatory pathways has been demonstrated in preclinical studies, suggesting its utility as a lead compound for novel anti-inflammatory agents.

The compound's unique structural features also make it a valuable tool for studying enzyme mechanisms and interactions. By using computational methods such as molecular dynamics simulations and enzyme inhibition assays, scientists can gain insights into how this molecule interacts with biological targets at a molecular level. These studies not only contribute to our understanding of drug action but also aid in the design of more effective therapeutic agents.

The future prospects for 3-(Difluoromethyl)-5-hydroxy-2-nitropyridine are promising, with ongoing research aimed at expanding its applications and optimizing its properties. Advances in synthetic chemistry and biotechnology are expected to further enhance our ability to modify this compound and tailor its biological activity for specific therapeutic needs.

In conclusion, 3-(Difluoromethyl)-5-hydroxy-2-nitropyridine (CAS No. 1805328-34-0) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the presence of both difluoromethyl and hydroxy substituents on a nitropyridine core, make it a versatile scaffold for designing novel therapeutic agents. Ongoing research continues to uncover new applications and refine synthetic methodologies for this promising compound.

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